molecular formula C7H7ClN2 B13750796 (Z)-benzenecarbohydrazonoyl chloride

(Z)-benzenecarbohydrazonoyl chloride

Cat. No.: B13750796
M. Wt: 154.60 g/mol
InChI Key: SZJWUXOVPQVGSQ-YFHOEESVSA-N
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Description

(Z)-benzenecarbohydrazonoyl chloride is an organic compound characterized by the presence of a benzenecarbohydrazonoyl group attached to a chloride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzenecarbohydrazonoyl chloride typically involves the reaction of benzenecarbohydrazide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C6H5CONHNH2+SOCl2C6H5CONHNHCl+SO2+HCl\text{C}_6\text{H}_5\text{CONHNH}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHNHCl} + \text{SO}_2 + \text{HCl} C6​H5​CONHNH2​+SOCl2​→C6​H5​CONHNHCl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form benzenecarbohydrazide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzenecarbohydrazonoyl amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (Z)-benzenecarbohydrazonoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.

Biology and Medicine

In biological and medical research, derivatives of this compound are studied for their potential pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-benzenecarbohydrazonoyl chloride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbohydrazide: A precursor to (Z)-benzenecarbohydrazonoyl chloride, it lacks the chloride group and has different reactivity.

    Benzyl chloroformate: Another compound with a chloride group, but it has different functional groups and applications.

    Zinc chloride: An inorganic compound with chloride ions, used in different contexts compared to this compound.

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form stable derivatives makes it distinct from other similar compounds.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

(Z)-benzenecarbohydrazonoyl chloride

InChI

InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7-

InChI Key

SZJWUXOVPQVGSQ-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NN)Cl

Origin of Product

United States

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